molecular formula C10H8ClN B1584612 8-Chloro-2-methylquinoline CAS No. 3033-82-7

8-Chloro-2-methylquinoline

Cat. No. B1584612
CAS RN: 3033-82-7
M. Wt: 177.63 g/mol
InChI Key: VVLYDFPOGMTMFJ-UHFFFAOYSA-N
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Patent
US04150025

Procedure details

53.3 g (0.3 mole) of the resulting 8-chloroquinaldine was dissolved in 180.2 g of 98% sulfuric acid, and at 40° C., 40.2 g of nitric acid (specific gravity 1.50) was added dropwise over the course of 1 hour, followed by further reaction for 30 minutes. The reaction mixture was poured into ice water, and neutralized with an aqueous solution of sodium hydroxide. The product precipitated was collected by filtration, washed with water, and dried to afford 64.1 g (0.29 mole) of 8-chloro-5-nitroquinaldine.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
180.2 g
Type
solvent
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[CH:8]=[CH:7]2.[N+:13]([O-])([OH:15])=[O:14].[OH-].[Na+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:13]([O-:15])=[O:14])=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[CH:8]=[CH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
53.3 g
Type
reactant
Smiles
ClC=1C=CC=C2C=CC(=NC12)C
Name
Quantity
180.2 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
40.2 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by further reaction for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C2C=CC(=NC12)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.29 mol
AMOUNT: MASS 64.1 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.